Cas no 2138223-43-3 (Ethyl 5-bromo-3-tert-butyl-1,2-oxazole-4-carboxylate)
Ethyl 5-bromo-3-tert-butyl-1,2-oxazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ethyl 5-bromo-3-tert-butyl-1,2-oxazole-4-carboxylate
- 2138223-43-3
- EN300-734179
- Ethyl 5-bromo-3-tert-butyl-1,2-oxazole-4-carboxylate
-
- Inchi: 1S/C10H14BrNO3/c1-5-14-9(13)6-7(10(2,3)4)12-15-8(6)11/h5H2,1-4H3
- InChI Key: MZJWSHPCORCSGM-UHFFFAOYSA-N
- SMILES: BrC1=C(C(=O)OCC)C(C(C)(C)C)=NO1
Computed Properties
- Exact Mass: 275.01571g/mol
- Monoisotopic Mass: 275.01571g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 52.3Ų
Ethyl 5-bromo-3-tert-butyl-1,2-oxazole-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-734179-0.05g |
ethyl 5-bromo-3-tert-butyl-1,2-oxazole-4-carboxylate |
2138223-43-3 | 95.0% | 0.05g |
$612.0 | 2025-03-11 | |
| Enamine | EN300-734179-0.1g |
ethyl 5-bromo-3-tert-butyl-1,2-oxazole-4-carboxylate |
2138223-43-3 | 95.0% | 0.1g |
$640.0 | 2025-03-11 | |
| Enamine | EN300-734179-0.25g |
ethyl 5-bromo-3-tert-butyl-1,2-oxazole-4-carboxylate |
2138223-43-3 | 95.0% | 0.25g |
$670.0 | 2025-03-11 | |
| Enamine | EN300-734179-0.5g |
ethyl 5-bromo-3-tert-butyl-1,2-oxazole-4-carboxylate |
2138223-43-3 | 95.0% | 0.5g |
$699.0 | 2025-03-11 | |
| Enamine | EN300-734179-1.0g |
ethyl 5-bromo-3-tert-butyl-1,2-oxazole-4-carboxylate |
2138223-43-3 | 95.0% | 1.0g |
$728.0 | 2025-03-11 | |
| Enamine | EN300-734179-2.5g |
ethyl 5-bromo-3-tert-butyl-1,2-oxazole-4-carboxylate |
2138223-43-3 | 95.0% | 2.5g |
$1428.0 | 2025-03-11 | |
| Enamine | EN300-734179-5.0g |
ethyl 5-bromo-3-tert-butyl-1,2-oxazole-4-carboxylate |
2138223-43-3 | 95.0% | 5.0g |
$2110.0 | 2025-03-11 | |
| Enamine | EN300-734179-10.0g |
ethyl 5-bromo-3-tert-butyl-1,2-oxazole-4-carboxylate |
2138223-43-3 | 95.0% | 10.0g |
$3131.0 | 2025-03-11 |
Ethyl 5-bromo-3-tert-butyl-1,2-oxazole-4-carboxylate Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on Ethyl 5-bromo-3-tert-butyl-1,2-oxazole-4-carboxylate
Comprehensive Overview of Ethyl 5-bromo-3-tert-butyl-1,2-oxazole-4-carboxylate (CAS No. 2138223-43-3)
Ethyl 5-bromo-3-tert-butyl-1,2-oxazole-4-carboxylate (CAS No. 2138223-43-3) is a specialized organic compound widely utilized in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a 1,2-oxazole core substituted with bromo and tert-butyl groups, makes it a valuable intermediate in synthetic chemistry. Researchers and industries are increasingly interested in this compound due to its potential applications in drug discovery and material science.
The compound’s ethyl carboxylate moiety enhances its reactivity, enabling diverse derivatization pathways. Recent studies highlight its role in developing novel heterocyclic compounds, which are pivotal in addressing modern challenges like antimicrobial resistance and sustainable crop protection. Keywords such as "1,2-oxazole derivatives", "brominated heterocycles", and "tert-butyl substituted compounds" are frequently searched in academic databases, reflecting growing demand for tailored chemical solutions.
From an industrial perspective, Ethyl 5-bromo-3-tert-butyl-1,2-oxazole-4-carboxylate is synthesized via optimized routes to ensure high purity and yield. Analytical techniques like NMR and HPLC are employed to validate its structural integrity, meeting stringent regulatory standards. The compound’s stability under various conditions makes it suitable for scalable production, aligning with trends toward green chemistry and process optimization.
In the context of AI-driven drug design, this compound’s structural features are leveraged for virtual screening and QSAR modeling. Researchers often query terms like "oxazole-based pharmacophores" or "bromo-substituted building blocks", underscoring its relevance in computational chemistry. Additionally, its compatibility with cross-coupling reactions positions it as a key player in click chemistry applications.
Environmental and safety profiles of CAS No. 2138223-43-3 are rigorously assessed, with data indicating low ecotoxicity. This aligns with global initiatives like REACH and OECD guidelines, ensuring responsible usage. As the scientific community explores bioisosteres and scaffold hopping strategies, this compound’s versatility continues to attract attention.
In summary, Ethyl 5-bromo-3-tert-butyl-1,2-oxazole-4-carboxylate exemplifies innovation in synthetic chemistry, bridging gaps between academia and industry. Its multifaceted applications—from medicinal chemistry to material engineering—make it a cornerstone for future breakthroughs. For researchers seeking reliable intermediates or exploring structure-activity relationships, this compound offers a robust foundation.
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